molecular formula C11H17NO4 B1403821 (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one CAS No. 1408057-38-4

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one

Cat. No.: B1403821
CAS No.: 1408057-38-4
M. Wt: 227.26 g/mol
InChI Key: OJMIJZAIJKFKJV-YUMQZZPRSA-N
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Description

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one (CAS 1408057-38-4) is a high-purity (95%) chiral azabicyclic building block with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol. This compound is intended for research and development purposes only and must be handled by technically qualified personnel. It is not intended for any human, veterinary, or consumer uses. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry. The azabicyclo[3.2.1]octane structural core is a privileged scaffold in drug discovery, featured in the development of novel therapeutic agents. Recent research highlights the application of this core in the discovery of potent, systemically available, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory response and pain. Inhibitors based on this scaffold are investigated as pharmacological tools for inflammatory conditions. The Boc-protected amine and ketone functional groups present in this molecule offer multiple sites for further chemical modification, making it a critical starting material for structure-activity relationship (SAR) studies and the exploration of new chemical space in pharmaceutical R&D. Specifications: Minimum Purity: 95%; Long-Term Storage: Store long-term in a cool, dry place. This product is not classified as hazardous material for transport.

Properties

CAS No.

1408057-38-4

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (1S,5S)-8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

OJMIJZAIJKFKJV-YUMQZZPRSA-N

SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CO[C@@H](C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2=O

Origin of Product

United States

Preparation Methods

Boc Protection of Nortropinone Derivative

  • Starting from nortropinone hydrochloride, the amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • The reaction is carried out in dichloromethane at 0 °C for about 3 hours.
  • After completion, the mixture is extracted and purified by silica gel chromatography.
  • This step yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with high yield (~94.5%) and purity.

Enol Triflation and Subsequent Functionalization

  • The Boc-protected nortropinone is treated with lithium bis(trimethylsilyl)amide (LHMDS) at −78 °C to form the enolate.
  • Then, N-phenylbis(trifluoromethanesulfonimide) is added to afford the enol triflate intermediate.
  • The reaction is carefully warmed to room temperature and quenched.
  • The triflate intermediate is isolated by chromatography with yields reported around 80-92%.

Final Oxidation and Lactam Formation

  • The ketone at the 8-position is maintained or introduced through oxidation steps if necessary.
  • The bicyclic lactam ring closure is confirmed by spectroscopic methods and sometimes by X-ray crystallography.
  • Final purification is achieved by conventional methods such as recrystallization or chromatography.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM 0 °C, 3 hours 94.5 Silica gel chromatography used for purification
Enol Triflation Lithium bis(trimethylsilyl)amide, N-phenylbis(trifluoromethanesulfonimide), THF −78 °C to RT, overnight 80-92 Low temperature critical for regioselectivity
Oxygen Introduction Nucleophilic substitution with alcohols or ethers 0 °C to RT Variable Solvent: THF or similar inert solvents
Oxidation/Lactam Formation Standard oxidation reagents if needed Ambient - Confirmed by spectroscopic and crystallographic analysis

Mechanistic Insights and Research Findings

  • The Boc protection step stabilizes the nitrogen, preventing side reactions during subsequent transformations.
  • Enol triflation is a key step allowing for further functionalization via palladium-catalyzed cross-coupling or nucleophilic substitution.
  • The use of lithium bis(trimethylsilyl)amide as a strong base ensures clean enolate formation at low temperatures, minimizing side reactions.
  • Introduction of the oxygen atom into the bicyclic framework is stereoselective, preserving the (1R,5S) configuration.
  • The overall synthetic route is scalable and amenable to modifications for analog synthesis, as demonstrated in patent literature.

Additional Notes

  • The reaction sequences are often carried out under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.
  • Purification steps typically involve silica gel flash chromatography with solvent gradients optimized for separation.
  • The compound's stereochemistry is confirmed by NMR and sometimes X-ray crystallography, ensuring the desired enantiomer is obtained.

Summary Table of Key Literature Sources

Source Type Key Contributions Relevance to Preparation
Patent US8664242B2 Detailed synthetic routes for 8-azabicyclo[3.2.1]octane derivatives, reaction conditions, and intermediates Provides reaction conditions, reagents, and purification methods relevant to Boc-protected bicyclic lactams
Peer-reviewed Article Synthesis strategies for bicyclic amine derivatives, enolate chemistry, and scale-up procedures Offers mechanistic insights and scale-up methods for enolate and triflate intermediates
Chemical Supplier Data Stepwise reaction conditions, yields, and purification protocols for Boc-protected bicyclic compounds Practical experimental details and yields for Boc protection and triflation steps

Chemical Reactions Analysis

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Preparation

The synthesis of (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one typically involves enantioselective methods, such as the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclo intermediate. This approach allows for the construction of the bicyclic framework while maintaining stereochemical integrity.

Medicinal Chemistry

The compound's structural similarity to tropane alkaloids makes it particularly valuable in medicinal chemistry. Research has highlighted its potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders . The bicyclic structure allows it to interact effectively with various neurotransmitter receptors, influencing biochemical pathways critical for neuropharmacology.

Case Study: Neurotransmitter Modulation
Recent studies have demonstrated that analogs of this compound can act as selective kappa opioid receptor antagonists, showcasing its potential in drug development aimed at pain management and addiction therapies .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure facilitates the design of novel compounds with specific biological activities.

Example Applications:

  • Synthesis of Tropane Alkaloids : The compound is employed in synthesizing various tropane derivatives, which are crucial for developing drugs with psychoactive properties .
  • Agrochemicals : Its derivatives have been explored for applications in agrochemicals due to their potential biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of (1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Key Features Molecular Formula Molecular Weight Primary Applications
(1R,5S)-3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one (Target) 6-oxa, 3-Boc-protected aza, 8-ketone C₁₂H₂₀NO₄ 254.29 g/mol Pharmaceutical intermediates (e.g., 5-HT4 agonists)
(1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one 3-ketone, 8-isopropyl substituent C₁₀H₁₇NO 167.25 g/mol Atropine derivative synthesis
(1R,3s,5S)-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid 3-carboxylic acid, 8-Boc-protected aza C₁₂H₂₀N₂O₄ 256.30 g/mol Drug intermediate (e.g., immunostimulants)
(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane 8-sulfonyl, 3-methylsulfonyl substituents C₁₇H₂₅NO₅S₂ 387.50 g/mol Undisclosed (likely receptor-targeting agents)
(1R,5S)-3,8-diazabicyclo[3.2.1]octane Dual nitrogen atoms at positions 3 and 8 C₆H₁₂N₂ 112.17 g/mol Biochemical reagents

Biological Activity

(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one is a bicyclic compound that exhibits significant biological activity due to its structural similarity to tropane alkaloids. This compound has garnered interest in medicinal chemistry and pharmacology for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11_{11}H17_{17}NO4_{4}
Molecular Weight227.26 g/mol
IUPAC Nametert-butyl (1S,5S)-8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS Number1408057-38-4

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with the tropane alkaloid family. The bicyclic structure allows it to effectively modulate receptor activity, influencing several biochemical pathways that are critical in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Opioid Receptor Modulation : The compound has been studied for its effects on opioid receptors, particularly kappa receptors, where structural modifications have shown to enhance selectivity and potency .
  • Neurotransmitter Interaction : Its structural similarity to known tropane alkaloids suggests potential interactions with acetylcholine and dopamine receptors, which may lead to therapeutic effects in neurological disorders .
  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives of azabicyclo compounds demonstrate antimicrobial properties, which could be relevant for developing new antibiotics .

Case Studies

Several studies have examined the biological activity of related compounds within the azabicyclo family:

  • Kappa Opioid Receptor Antagonists : A series of analogs based on the azabicyclo framework were synthesized and tested for their kappa receptor antagonism, showing promising results in terms of potency and selectivity .
  • Neuropharmacological Applications : Investigations into the neuropharmacological effects of azabicyclo compounds have highlighted their potential use in treating conditions such as depression and anxiety by modulating neurotransmitter levels .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound:

  • SAR Studies : Structure–activity relationship (SAR) studies have demonstrated that variations in substituents can significantly affect receptor binding affinity and selectivity, paving the way for more effective drug design .
  • Synthetic Approaches : Innovative synthetic methods have been developed to create diverse analogs, which are vital for exploring their biological profiles and therapeutic potentials .

Q & A

Basic: What are the common synthetic routes for (1R,5S)-3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, and how does the Boc group influence the reaction?

Methodological Answer:
The synthesis typically involves a multi-step process starting from bicyclic precursors. The Boc (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or coupling reactions to protect the amine functionality during ring-forming steps. For example, in structurally similar 8-azabicyclo[3.2.1]octane derivatives, the Boc group stabilizes intermediates against unwanted side reactions, enabling selective oxidation or cyclization . Key steps include:

  • Ring closure : Use of intramolecular Heck or Mitsunobu reactions to form the bicyclic framework.
  • Boc deprotection : Controlled acidic conditions (e.g., HCl in dioxane) to remove the group without disrupting the oxabicyclo core .

Basic: How is the stereochemical integrity of the (1R,5S) configuration verified during synthesis?

Methodological Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are critical. For instance, in related azabicyclo compounds, X-ray analysis confirmed the absolute configuration by comparing experimental and calculated crystallographic data . Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents, particularly for distinguishing endo/exo isomers .

Advanced: What strategies mitigate racemization or epimerization during functionalization of the azabicyclo core?

Methodological Answer:
Racemization often occurs under basic or high-temperature conditions. To minimize this:

  • Low-temperature reactions : Perform acylations or alkylations at 0–5°C.
  • Protecting group selection : The Boc group (as opposed to more labile groups) reduces steric hindrance and stabilizes intermediates .
  • Additives : Use Hünig’s base (DIPEA) to scavenge acids that may protonate chiral centers during coupling reactions .

Advanced: How does the oxa-bridge (6-oxa) influence the compound’s stability under acidic or basic conditions?

Methodological Answer:
The 6-oxa bridge introduces electronic and steric effects. In acidic conditions, the ether oxygen can protonate, increasing susceptibility to ring-opening via nucleophilic attack. Comparative studies on analogous bicyclo compounds (e.g., 8-azabicyclo[3.2.1]octane vs. 6-oxa derivatives) show that the oxa bridge reduces thermal stability by ~20% in pH 7.4 buffers . Stability assays using HPLC-MS under accelerated degradation conditions (40°C, 75% RH) are recommended for predictive modeling.

Advanced: How can contradictions in receptor-binding data for structurally similar azabicyclo derivatives be resolved?

Methodological Answer:
Discrepancies often arise from differences in stereochemistry or substituent positioning. For example, BIMU 1 and BIMU 8 (azabicyclo-based ligands) showed partial agonism due to minor variations in benzimidazole substituents . To resolve contradictions:

  • Docking simulations : Compare binding poses in homology models of target receptors (e.g., 5-HT₄).
  • Functional assays : Use calcium flux or cAMP assays to quantify efficacy differences between enantiomers .

Basic: What analytical techniques are optimal for quantifying impurities in this compound?

Methodological Answer:

  • HPLC-UV/HRMS : For detecting low-level impurities (≤0.1%) using C18 columns and gradient elution (ACN/water with 0.1% TFA).
  • NMR spectroscopy : ¹³C NMR identifies stereochemical impurities, while 2D COSY confirms connectivity .
  • Chiral GC-MS : Resolves enantiomeric excess (>99% ee) in final products .

Advanced: How do steric effects of the Boc group impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bulky Boc group hinders transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) by limiting access to the catalytic site. Computational studies (DFT) on similar systems show that replacing Boc with smaller groups (e.g., Ac) increases coupling yields by 30–40% . However, Boc’s stability under basic conditions makes it preferable for stepwise syntheses requiring orthogonal protection.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release due to aquatic toxicity (H402) .

Advanced: How can computational methods predict the metabolic fate of this bicyclo compound?

Methodological Answer:

  • In silico tools : SwissADME or ADMET Predictor™ model hepatic clearance and cytochrome P450 interactions.
  • Metabolite ID : Molecular docking with CYP3A4/2D6 isoforms identifies likely oxidation sites (e.g., bridgehead carbons) . Validate with in vitro microsomal assays (human liver microsomes + NADPH).

Advanced: What role does the azabicyclo scaffold play in modulating blood-brain barrier (BBB) permeability?

Methodological Answer:
The rigid bicyclo structure enhances lipophilicity (clogP ~2.5) and reduces hydrogen-bond donors, favoring passive BBB penetration. Comparative studies with acyclic analogs show 3-fold higher brain-plasma ratios in rodent models . MDCK-MDR1 assays quantify P-gp efflux ratios to optimize lead compounds for CNS targeting.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one
Reactant of Route 2
(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one

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